

# Spectroscopic Analysis of 6-Methoxyflavanone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-Methoxyflavanone

Cat. No.: B191839

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## Introduction

**6-Methoxyflavanone** is a flavonoid derivative with a molecular formula of  $C_{16}H_{14}O_3$  and a molecular weight of 254.28 g/mol. [1] Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This document provides a detailed guide to the spectroscopic analysis of **6-methoxyflavanone**, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the analysis of this compound and related flavonoids.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-methoxyflavanone**.

### Table 1: $^1H$ NMR Spectroscopic Data for 6-Methoxyflavanone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8-7.9	m	-	H-5
~7.3-7.5	m	-	H-2', H-3', H-4', H-5', H-6'
~7.0-7.1	m	-	H-7, H-8
5.46	dd	12.9, 3.1	H-2
3.88	s	-	6-OCH <sub>3</sub>
3.09	dd	17.1, 12.9	H-3ax
2.86	dd	17.1, 3.1	H-3eq

Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 6-Methoxyflavanone**

Chemical Shift ( $\delta$ ) ppm	Assignment
192.1	C-4
162.8	C-9
157.9	C-6
138.6	C-1'
133.7	C-4'
128.9	C-3', C-5'
126.2	C-2', C-6'
125.4	C-5
119.8	C-10
118.0	C-7
107.4	C-8
79.5	C-2
55.8	6-OCH <sub>3</sub>
45.7	C-3

Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions.

### Table 3: IR Absorption Bands for 6-Methoxyflavanone

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O (Ketone) Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1260	Strong	Aryl Ether C-O Stretch
~1100	Medium	C-O Stretch

Note: Data represents typical absorption regions for flavanones.

**Table 4: Mass Spectrometry Data for 6-Methoxyflavanone**

m/z	Interpretation
254	[M] <sup>+</sup> (Molecular Ion)
255	[M+H] <sup>+</sup> (Protonated Molecular Ion)
151	Retro-Diels-Alder fragment (A-ring)
104	Retro-Diels-Alder fragment (B-ring)
77	Phenyl group fragment

Note: Fragmentation patterns can vary based on the ionization technique used.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **6-methoxyflavanone**.

Materials:

- **6-Methoxyflavanone** (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Protocol:

- Accurately weigh 5-10 mg of **6-methoxyflavanone** and transfer it into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.
- Gently vortex the vial to ensure the complete dissolution of the sample.
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
- Cap the NMR tube and carefully place it into the NMR spectrometer's sample holder.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.
- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of **6-methoxyflavanone** to identify its functional groups.

Materials:

- **6-Methoxyflavanone** (1-2 mg)
- Potassium bromide (KBr), spectroscopy grade (100-200 mg)
- Agate mortar and pestle
- Pellet press with die
- FT-IR spectrometer

Protocol:

- Ensure the agate mortar and pestle are thoroughly clean and dry.
- Place approximately 100-200 mg of dry KBr powder into the mortar and grind it to a fine powder.
- Add 1-2 mg of **6-methoxyflavanone** to the KBr powder in the mortar.
- Grind the mixture thoroughly for several minutes to ensure a homogenous sample.
- Transfer the powdered mixture into the die of the pellet press.
- Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.<sup>[2]</sup>
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.<sup>[3]</sup>

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-methoxyflavanone**.

Materials:

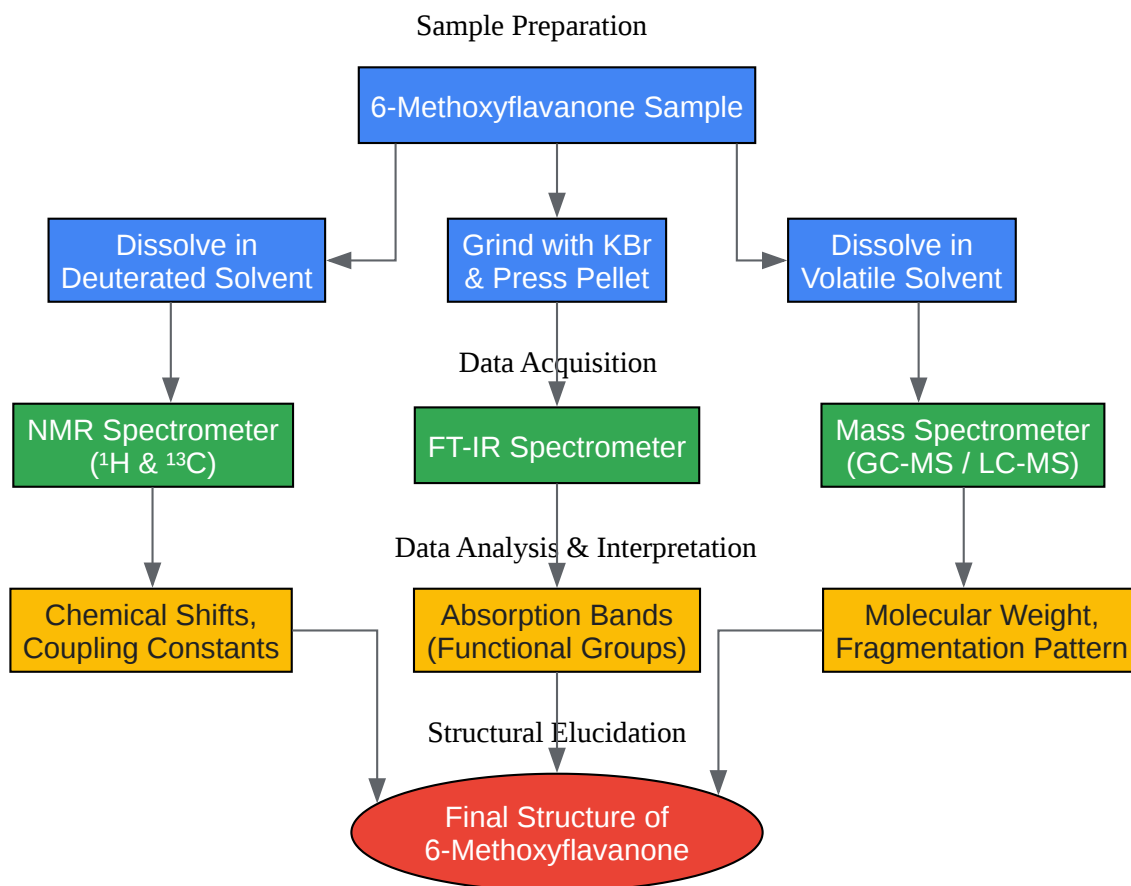
- **6-Methoxyflavanone**

- Methanol or acetonitrile, HPLC grade
- Mass spectrometer (e.g., GC-MS or LC-MS)

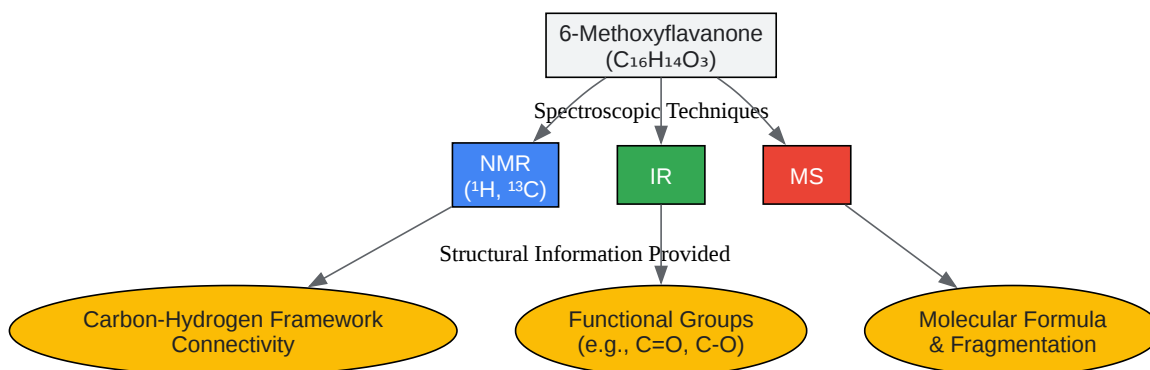
Protocol (illustrative example using GC-MS with Electron Ionization):

- Prepare a dilute solution of **6-methoxyflavanone** (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
- Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column).
- Set the GC oven temperature program to ensure proper separation and elution of the compound.
- Set the Mass Spectrometer (MS) parameters, including the ionization mode (Electron Ionization - EI), electron energy (typically 70 eV), and mass scan range (e.g., m/z 50-300).
- Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet.
- Acquire the mass spectrum of the eluting compound corresponding to **6-methoxyflavanone**.
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Visualizations







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## References

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